p-Acetylamino-5-hydroxyglutethimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Acetylamino-5-hydroxyglutethimide: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.3144 g/mol . It is a derivative of aminoglutethimide, which is known for its use in the treatment of certain medical conditions. This compound is characterized by its unique structure, which includes an acetylamino group and a hydroxy group attached to a glutethimide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetylamino-5-hydroxyglutethimide typically involves the acetylation of aminoglutethimide. The process begins with the reaction of aminoglutethimide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: p-Acetylamino-5-hydroxyglutethimide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Acetylamino-5-hydroxyglutethimide is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the mechanisms of enzyme action .
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of p-Acetylamino-5-hydroxyglutethimide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The acetylamino group plays a crucial role in its binding to the active site of the target enzyme, leading to inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Aminoglutethimide: The parent compound of p-Acetylamino-5-hydroxyglutethimide, known for its use in medical treatments.
N-Acetyl-4-hydroxy-L-proline: Another acetylated compound with similar structural features.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid: A compound with similar functional groups and biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113565-68-7 |
---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
N-[4-(3-ethyl-5-hydroxy-2,6-dioxopiperidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H18N2O4/c1-3-15(8-12(19)13(20)17-14(15)21)10-4-6-11(7-5-10)16-9(2)18/h4-7,12,19H,3,8H2,1-2H3,(H,16,18)(H,17,20,21) |
InChI-Schlüssel |
JTEYZCKEZQBBMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C(=O)NC1=O)O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.